2-Phenanthrenecarboxylic acid, 9,10-dihydro- is a chemical compound with the molecular formula and a molecular weight of approximately 224.24 g/mol. It is also known as 9,10-dihydrophenanthrene-2-carboxylic acid. This compound features a phenanthrene backbone with a carboxylic acid functional group at the 2-position and is characterized by its unique structure that includes two fused aromatic rings with additional hydrogen saturation at the 9 and 10 positions. The compound is often used in various chemical synthesis processes and has potential applications in materials science due to its structural properties .
The reactivity of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be attributed to its carboxylic acid group, which can undergo typical reactions associated with carboxylic acids, such as:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that compounds related to 2-Phenanthrenecarboxylic acid, 9,10-dihydro- exhibit various biological activities. For instance:
Several synthesis methods have been developed for producing 2-Phenanthrenecarboxylic acid, 9,10-dihydro-. Common approaches include:
These methods allow for the efficient synthesis of the compound while providing opportunities for further functionalization .
2-Phenanthrenecarboxylic acid, 9,10-dihydro- has several applications across different fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-Phenanthrenecarboxylic acid, 9,10-dihydro- focus on its behavior in biological systems and its interactions with various biomolecules:
Such studies are crucial for evaluating the pharmacokinetics and toxicology of this compound .
Several compounds share structural similarities with 2-Phenanthrenecarboxylic acid, 9,10-dihydro-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Baseline structure without functional groups |
| 1-Naphthoic Acid | Aromatic Carboxylic Acid | Single naphthalene ring with a carboxyl group |
| 4-Phenanthrenecarboxylic Acid | Aromatic Carboxylic Acid | Carboxyl group at position 4; different reactivity |
| Anthracene | Polycyclic Aromatic Hydrocarbon | Three fused benzene rings; lacks carboxyl group |
The unique aspect of 2-Phenanthrenecarboxylic acid, 9,10-dihydro-, lies in its combination of saturated hydrogen atoms at the 9 and 10 positions along with the carboxylic acid functionality at the second position. This specific arrangement influences its chemical reactivity and biological activity compared to similar compounds .
Direct carboxylation of phenanthrene to form 2-phenanthrenecarboxylic acid represents a critical initial activation step in anaerobic polycyclic aromatic hydrocarbon degradation pathways [1]. This transformation is mediated by sophisticated multicomponent enzyme systems that overcome the thermodynamic challenges associated with activating chemically stable aromatic substrates [2].
The carboxylation reaction is catalyzed by specialized carboxylase enzyme complexes that utilize prenylated flavin mononucleotide as an essential cofactor [3] [4]. These enzyme systems belong to the UbiD family of decarboxylases, which have been demonstrated to operate reversibly under appropriate conditions [5] [6]. The carboxylase responsible for phenanthrene activation shares structural and mechanistic similarities with other aromatic carboxylases, including naphthalene carboxylase systems identified in sulfate-reducing enrichment cultures [3] [4].
Mechanistic studies reveal that the initial carboxylation proceeds through a complex series of steps involving the formation of covalent intermediates between the prenylated flavin mononucleotide cofactor and the aromatic substrate [5] [7]. The reaction mechanism likely involves 1,3-dipolar cycloaddition between the substrate and the modified flavin cofactor, similar to mechanisms characterized for other UbiD family enzymes [6] [7]. However, the substantial molecular rearrangements required for aromatic substrate processing necessitate significant conformational changes within the enzyme active site [7].
The multicomponent nature of these carboxylase systems reflects the complexity required for aromatic substrate activation [2]. Gene cluster analysis from phenanthrene-degrading sulfate-reducing bacteria reveals multiple subunits encoding putative carboxylase components, including genes similar to those found in other aromatic carboxylase systems [8] [2]. These enzyme complexes require specific electron transport components and cofactor biosynthesis machinery to achieve catalytic activity [2] [9].
Table 1: Kinetic Parameters of Aromatic Carboxylase Systems
| Enzyme System | Substrate | Km (mM) | Cofactor Requirement | Reference |
|---|---|---|---|---|
| Phenylphosphate carboxylase | Phenylphosphate | 0.09 ± 0.01 | Mg²⁺, K⁺, CO₂ | [10] |
| Naphthalene carboxylase | Naphthalene | 1.5 ± 0.5 | prFMN, Fe²⁺ | [3] |
| Phenanthrene carboxylase | Phenanthrene | Not determined | prFMN, Mg²⁺ | [2] |
The cofactor requirements for these carboxylase reactions are stringent and include divalent metal ions, typically magnesium or manganese, as well as the specialized prenylated flavin mononucleotide cofactor [10] [6]. The prenylated flavin mononucleotide must undergo oxidative maturation to reach its catalytically active iminium form, a process that requires molecular oxygen and specialized maturation enzymes [9] [11].
Carbon dioxide incorporation studies using isotopically labeled bicarbonate have confirmed that the carboxyl group in 2-phenanthrenecarboxylic acid originates directly from carbon dioxide, establishing the carboxylation mechanism as the predominant activation pathway [12] [1]. This direct carboxylation represents a thermodynamically unfavorable process that is driven forward through subsequent metabolic steps involving coenzyme A activation [2] [13].
Following carboxylation and coenzyme A activation, 2-phenanthrenecarboxylic acid undergoes sequential reductive dearomatization through a series of highly specialized oxidoreductase enzymes [14]. These reductive processes represent one of the most biochemically challenging aspects of anaerobic polycyclic aromatic hydrocarbon metabolism, requiring the stepwise reduction of multiple aromatic rings under thermodynamically constrained conditions [14].
The reductive dearomatization pathway involves four distinct oxidoreductase enzymes that sequentially reduce the aromatic ring systems of 2-phenanthroyl-coenzyme A [14]. The first enzyme catalyzes the reduction of 2-phenanthroyl-coenzyme A to dihydro-2-phenanthroyl-coenzyme A, initiating the dearomatization process [14]. Subsequent enzymes continue the reduction sequence, with one enzyme capable of catalyzing two sequential reduction steps from dihydro-2-phenanthroyl-coenzyme A through tetrahydro-2-phenanthroyl-coenzyme A to hexahydro-2-phenanthroyl-coenzyme A [14].
These oxidoreductase enzymes contain essential cofactors including flavin mononucleotide, flavin adenine dinucleotide, and iron-sulfur clusters, which are characteristic features of type III aryl-coenzyme A reductases [14]. The presence of these redox-active cofactors enables the enzymes to accept electrons from physiological electron donors and transfer them to the aromatic substrate, facilitating the thermodynamically challenging reduction reactions [15] [16].
Table 2: Reductive Dearomatization Enzyme Characteristics
| Enzyme | Substrate | Product | Cofactors | Reference |
|---|---|---|---|---|
| PITCHv1a10001 | 2-phenanthroyl-CoA | Dihydro-2-phenanthroyl-CoA | FMN, Fe-S | [14] |
| PITCHv1a1860005 | Dihydro-2-phenanthroyl-CoA | Tetrahydro-2-phenanthroyl-CoA | FAD, Fe-S | [14] |
| PITCHv1a1860005 | Tetrahydro-2-phenanthroyl-CoA | Hexahydro-2-phenanthroyl-CoA | FAD, Fe-S | [14] |
| PITCHv1a420108 | Hexahydro-2-phenanthroyl-CoA | Octahydro-2-phenanthroyl-CoA | FMN, Fe-S | [14] |
| PITCHv1a190075 | Octahydro-2-phenanthroyl-CoA | Decahydro-2-phenanthroyl-CoA | FAD, Fe-S | [14] |
The complete reduction of all three aromatic rings of 2-phenanthroyl-coenzyme A occurs without adenosine triphosphate requirement, distinguishing this pathway from other aromatic reduction systems that require energy input [14]. This adenosine triphosphate-independent reduction raises important questions about the thermodynamic feasibility of the process and suggests highly specialized enzyme mechanisms that can overcome the energetic barriers associated with aromatic ring reduction [14].
Iron-sulfur clusters play crucial roles in these reductive processes, serving as electron transfer centers that facilitate the multi-electron reduction reactions required for aromatic ring saturation [15] [16]. These clusters exist in various oxidation states and coordinate configurations, enabling them to accept and donate electrons in a controlled manner throughout the reduction sequence [15]. The iron-sulfur clusters are typically coordinated by cysteine residues and can include [2Fe-2S], [3Fe-4S], and [4Fe-4S] configurations, each with distinct redox properties [16].
The reductive dearomatization process occurs under strictly anaerobic conditions, typically in sulfate-reducing environments where alternative electron acceptors drive the overall metabolic process [8] [12]. The electron transport chains supporting these reductions must be carefully regulated to maintain the appropriate redox potential for aromatic ring reduction while coupling to the available electron acceptors in the environment [17].
The metabolism of phenanthrene and its derivatives requires sophisticated modulations of cellular electron transport systems to accommodate the unique redox requirements of aromatic compound processing [18] [19]. These modulations involve both structural and functional adaptations of electron transport components to support the multi-step reduction reactions characteristic of polycyclic aromatic hydrocarbon catabolism [19] [20].
Multicomponent dioxygenase systems involved in phenanthrene metabolism utilize specialized electron transport chains consisting of ferredoxin and ferredoxin reductase components [21] [19]. These electron transport proteins exhibit high compatibility with ring-hydroxylating dioxygenases and can be shared among multiple oxygenase systems within the same organism [19] [22]. The modular nature of these electron transport components allows for metabolic flexibility and efficient utilization of available reducing equivalents [22].
Studies of phenanthrene-degrading organisms have identified multiple electron transport chain variants that can support dioxygenase activity [19]. The endogenous electron transport chain components, particularly ferredoxin and ferredoxin reductase, demonstrate enhanced compatibility with specific dioxygenase systems compared to heterologous electron transport proteins [19]. This compatibility is reflected in significantly higher specific activities when native electron transport components are utilized [19].
Table 3: Electron Transport Chain Component Activities
| Dioxygenase System | Electron Transport Chain | Specific Activity (U/mg) | Compatibility | Reference |
|---|---|---|---|---|
| NidA3B3 | PhtAcAd (endogenous) | 0.15 ± 0.03 | High | [19] |
| NidA3B3 | PhdCD (heterologous) | 0.025 ± 0.006 | Low | [19] |
| Phenanthrene dioxygenase | PhdC/PhdD | Variable | Moderate | [20] |
The ferredoxin components of these electron transport chains typically contain iron-sulfur clusters that facilitate electron transfer from nicotinamide adenine dinucleotide (reduced form) to the terminal oxygenase components [19] [20]. These ferredoxins show close structural relationships to electron transport proteins found in cytochrome P450 systems, suggesting evolutionary conservation of electron transfer mechanisms across different oxygenase families [20].
Electron transport chain modulations extend beyond simple component compatibility to include regulatory mechanisms that coordinate electron flow with substrate availability and cellular energy status [23] [17]. In pulmonary arterial hypertension models, disruption of mitochondrial electron transport from cytochrome c to oxygen has been identified as a critical regulatory point affecting cellular metabolism [23]. Similar regulatory mechanisms likely operate in polycyclic aromatic hydrocarbon-degrading organisms to coordinate catabolic electron transport with cellular energy requirements [17].
The electron transport chains supporting polycyclic aromatic hydrocarbon metabolism must also accommodate the varying redox potentials required for different transformation steps [24] [18]. Cytochrome P450 enzymes involved in polycyclic aromatic hydrocarbon oxidation require specific electron transport partners that can deliver electrons at appropriate potentials for substrate oxidation [24]. The coordination of multiple electron transport pathways within single organisms enables the simultaneous operation of oxidative and reductive polycyclic aromatic hydrocarbon transformation processes [18].
The initial activation of polycyclic aromatic hydrocarbons represents a critical biochemical bottleneck that determines the feasibility of anaerobic degradation. Research has revealed that different polycyclic aromatic hydrocarbon congeners employ fundamentally distinct activation mechanisms, with carboxylation and methylation representing the two primary pathways [1] [2].
Carboxylation as the Predominant Activation Mechanism
Carboxylation emerges as the primary activation strategy for most polycyclic aromatic hydrocarbons, particularly naphthalene and phenanthrene. This process involves the direct addition of a carboxyl group to the aromatic ring system, typically at the C-2 position, resulting in the formation of carboxylic acid derivatives such as 2-naphthoic acid from naphthalene and 2-phenanthroic acid from phenanthrene [2] [3]. The carboxylation reaction is catalyzed by UbiD-like carboxylases, which utilize prenylated flavin mononucleotide as a cofactor [2] [4].
The mechanism of carboxylation involves a complex 1,3-dipolar cycloaddition reaction between the prenylated flavin mononucleotide cofactor and the substrate. Studies using isotope labeling with 13C-bicarbonate have demonstrated that the carboxyl group is derived directly from bicarbonate in the medium, confirming the carboxylation mechanism [3]. The reaction proceeds through three distinct steps: activation of the polycyclic aromatic hydrocarbon by 1,3-dipolar cycloaddition of prenylated flavin mononucleotide, deprotonation and re-aromatization producing a stable intermediate, and final carboxylation with reverse 1,3-dipolar cycloaddition [3].
Methylation as an Alternative Activation Route
In contrast to carboxylation, methylation represents an alternative activation strategy primarily observed in simple aromatic compounds such as benzene. This mechanism involves the addition of a methyl group to the aromatic ring, typically through fumarate addition reactions. However, methylation is significantly less common for higher molecular weight polycyclic aromatic hydrocarbons and has been documented primarily in specific bacterial strains under particular environmental conditions [2].
Some studies have suggested dual activation pathways involving both carboxylation and methylation for phenanthrene degradation by certain bacterial strains, such as Achromobacter denitrificans. However, these observations are often attributed to substrate impurities rather than genuine dual activation mechanisms [2]. The preference for carboxylation over methylation in polycyclic aromatic hydrocarbon degradation reflects the thermodynamic and kinetic advantages of the carboxylation pathway for these complex aromatic structures.
Substrate-Specific Cofactor Requirements
The cofactor requirements for these activation strategies differ significantly. Carboxylation reactions require prenylated flavin mononucleotide, which is synthesized by the flavin prenyltransferase UbiX through prenylation of flavin mononucleotide at the N5 and C6 positions [4] [5]. This cofactor undergoes oxidative maturation to form the active prenylated flavin mononucleotide iminium species required for catalytic activity [5] [6]. In contrast, methylation pathways typically utilize fumarate as a cofactor, with the reaction proceeding through fumarate addition mechanisms [7].
| PAH Compound | Primary Activation | Initial Product | Enzyme Type | Cofactor |
|---|---|---|---|---|
| Naphthalene | Carboxylation | 2-Naphthoic acid | UbiD-like carboxylase | prFMN |
| Phenanthrene | Carboxylation | 2-Phenanthroic acid | UbiD-like carboxylase | prFMN |
| Benzene | Methylation | Toluene | Fumarate addition | Fumarate |
The degradation pathways of naphthalene and phenanthrene derivatives exhibit significant divergence despite sharing common initial activation mechanisms. These differences reflect the structural complexity and thermodynamic challenges associated with processing larger polycyclic aromatic hydrocarbon molecules [1] [8].
Naphthalene Degradation Pathway Characteristics
Naphthalene degradation proceeds through a well-characterized pathway initiated by carboxylation to form 2-naphthoic acid, which is subsequently converted to 2-naphthoyl-coenzyme A by coenzyme A ligase [8] [9]. The degradation pathway involves multiple ring reduction steps catalyzed by distinct aryl-coenzyme A reductases. The process utilizes both Type I and Type III aryl-coenzyme A reductases, with Type I reductases being ATP-dependent and oxygen-sensitive, while Type III reductases belong to the old yellow enzyme family and are ATP-independent [8] [10].
The naphthalene degradation pathway has been extensively studied in sulfate-reducing enrichment cultures, particularly culture N47, which has served as a model system for understanding polycyclic aromatic hydrocarbon degradation mechanisms [8] [9]. Cell extracts from naphthalene-grown cultures catalyze the sodium dithionite-dependent four-electron reduction of 2-naphthoyl-coenzyme A to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A through the action of 2-naphthoyl-coenzyme A reductase [9].
Phenanthrene Degradation Pathway Complexity
Phenanthrene degradation represents a more complex biochemical challenge due to the three-ring structure and increased molecular stability. The pathway begins with carboxylation at the C-2 position to form 2-phenanthroic acid, similar to naphthalene [11] [12]. However, the subsequent processing steps differ significantly from naphthalene degradation, particularly in the ring reduction mechanisms employed [11].
Recent research has characterized the 2-phenanthroyl-coenzyme A reductase as a Type III aryl-coenzyme A reductase belonging to the old yellow enzyme family [11]. This enzyme catalyzes the ATP-independent reduction of 2-phenanthroyl-coenzyme A to dihydro-2-phenanthroyl-coenzyme A, specifically targeting the reduction of one of the three aromatic rings. The enzyme exhibits characteristics typical of old yellow enzyme family members, including flavin adenine dinucleotide cofactor dependence and oxygen insensitivity [11].
Enzymatic System Differences
The enzymatic systems involved in naphthalene and phenanthrene degradation show distinct specializations. Naphthalene degradation employs a combination of Type I and Type III aryl-coenzyme A reductases, allowing for efficient processing of the two-ring structure [8]. In contrast, phenanthrene degradation relies primarily on Type III reductases, which are better suited for handling the increased structural complexity of three-ring systems [11].
The bacterial communities responsible for these degradation processes also differ. Naphthalene degradation is predominantly carried out by members of the Desulfobacteraceae family, particularly strains related to Desulfobacterium N47 [13]. Phenanthrene degradation, however, is associated with Desulfotomaculum species, which appear to be specifically adapted for processing higher molecular weight polycyclic aromatic hydrocarbons [14] [12].
| Parameter | Naphthalene | Phenanthrene |
|---|---|---|
| Rings | 2 | 3 |
| Molecular Formula | C10H8 | C14H10 |
| Molecular Weight (g/mol) | 128.17 | 178.23 |
| Primary Degradation Route | Via 2-naphthoyl-CoA | Via 2-phenanthroyl-CoA |
| CoA-thioester Formation | Yes | Yes |
| Ring Reduction Type | Type I + Type III | Type III only |
| Predominant Bacteria | Desulfobacteraceae | Desulfotomaculum |
| Degradation Rate | Moderate | Slow |
Thermodynamic and Kinetic Considerations
The thermodynamic challenges associated with phenanthrene degradation are significantly greater than those for naphthalene due to the increased resonance stabilization energy of the three-ring system [11]. This increased stability necessitates more specialized enzymatic machinery and explains the slower degradation rates observed for phenanthrene compared to naphthalene [14]. The Type III aryl-coenzyme A reductases involved in phenanthrene degradation have evolved specific adaptations to overcome these thermodynamic barriers through improved substrate binding and catalytic efficiency [11].
The δ-Proteobacteria represent a crucial bacterial class that has undergone significant evolutionary adaptations to enable the processing of high-molecular-weight polycyclic aromatic hydrocarbons under anaerobic conditions. These adaptations encompass specialized enzymatic systems, enhanced metabolic pathways, and unique physiological characteristics that distinguish them from other bacterial groups [15] [16].
Phylogenetic Distribution and Specialization
Within the δ-Proteobacteria, two primary families have emerged as dominant players in polycyclic aromatic hydrocarbon degradation: Desulfobacteraceae and Desulfotomaculum. Members of the Desulfobacteraceae family, particularly strains related to Desulfobacterium, have specialized in the degradation of lower molecular weight polycyclic aromatic hydrocarbons such as naphthalene and 2-methylnaphthalene [13]. These organisms exhibit enhanced carboxylase systems and efficient Type I aryl-coenzyme A reductase activities that enable rapid substrate activation and processing [13].
In contrast, Desulfotomaculum species have evolved specialized capabilities for processing higher molecular weight polycyclic aromatic hydrocarbons, including phenanthrene and pyrene [14] [12]. These organisms possess sophisticated Type III aryl-coenzyme A reductase systems that belong to the old yellow enzyme family and are specifically adapted for handling the increased structural complexity of three- and four-ring polycyclic aromatic hydrocarbon systems [14] [11].
Metabolic Pathway Innovations
The evolutionary adaptation of δ-Proteobacteria for high-molecular-weight polycyclic aromatic hydrocarbon processing has involved the development of novel metabolic pathways that are absent in other bacterial groups. These innovations include enhanced prenylated flavin mononucleotide-dependent carboxylation systems, specialized aryl-coenzyme A reductases, and unique ring-cleavage mechanisms [8] [11].
The carboxylation systems in these organisms have evolved increased efficiency and substrate specificity. The UbiD-like carboxylases in δ-Proteobacteria exhibit enhanced catalytic properties and improved cofactor utilization compared to their counterparts in other bacterial classes [2] [3]. These enzymes have undergone structural modifications that improve their ability to accommodate larger polycyclic aromatic hydrocarbon substrates and facilitate the challenging carboxylation reaction [4] [5].
Physiological Adaptations
δ-Proteobacteria have developed several physiological adaptations that enhance their ability to process high-molecular-weight polycyclic aromatic hydrocarbons. These include enhanced biofilm formation capabilities that improve substrate bioavailability, specialized transport systems for polycyclic aromatic hydrocarbon uptake, and metabolic flexibility that allows for co-metabolism of multiple polycyclic aromatic hydrocarbon compounds [15] [17].
The organisms have also evolved enhanced sulfate reduction capabilities that are coupled to polycyclic aromatic hydrocarbon degradation. This coupling provides the necessary energy for growth while simultaneously enabling the degradation of these recalcitrant compounds [18] [14]. The sulfate reduction systems in these organisms show increased efficiency and stability compared to those in bacteria that do not degrade polycyclic aromatic hydrocarbons [13] [12].
Genomic and Proteomic Adaptations
Genomic analyses of δ-Proteobacteria capable of high-molecular-weight polycyclic aromatic hydrocarbon degradation reveal specific gene clusters and regulatory systems that are absent in non-degrading strains [19] [12]. These include expanded gene families encoding ring-hydroxylating dioxygenases, aryl-coenzyme A reductases, and associated transport and regulatory proteins [19].
Proteomic studies have identified unique protein expression patterns in these organisms when grown on polycyclic aromatic hydrocarbons compared to simpler substrates [13]. The expression of specialized enzymes involved in polycyclic aromatic hydrocarbon degradation is tightly regulated and coordinated with sulfate reduction pathways, indicating sophisticated metabolic integration [14] [12].
Environmental Significance and Distribution
The evolutionary adaptations of δ-Proteobacteria for high-molecular-weight polycyclic aromatic hydrocarbon processing have significant environmental implications. These organisms are found in diverse anoxic environments, including contaminated sediments, aquifers, and marine systems [15] [17]. Their presence and activity are often correlated with polycyclic aromatic hydrocarbon contamination levels, suggesting their role as specialized degraders in these environments [15].
| Bacterial Group | Primary PAH Substrates | Key Adaptations | Molecular Weight Range | Evolutionary Advantage |
|---|---|---|---|---|
| Desulfobacteraceae | Naphthalene, 2-methylnaphthalene | Enhanced carboxylase systems | Low (2-ring) | Rapid substrate activation |
| Desulfotomaculum | Phenanthrene, pyrene | Type III reductases | High (3-4 ring) | Complex ring processing |
| Other SRB | Simple aromatics | Basic sulfate reduction | Variable | Metabolic flexibility |
The distribution patterns of these organisms in contaminated environments provide insights into the natural attenuation processes occurring in anoxic systems. Studies have shown that the relative abundance of δ-Proteobacteria, particularly Desulfobacteraceae and Desulfotomaculum species, increases in response to polycyclic aromatic hydrocarbon contamination [15] [17]. This selective enrichment demonstrates the competitive advantage conferred by their specialized metabolic capabilities and suggests their potential utility in bioremediation applications [16].
Implications for Biotechnology and Bioremediation
The evolutionary adaptations of δ-Proteobacteria for high-molecular-weight polycyclic aromatic hydrocarbon processing have important implications for biotechnological applications and bioremediation strategies. Understanding these adaptations provides insights into the design of enhanced bioremediation systems and the development of bioaugmentation approaches for contaminated sites [16] [19].